molecular formula C21H30O4 B14799337 (10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14799337
M. Wt: 346.5 g/mol
InChI Key: OMFXVFTZEKFJBZ-DDFCQSLFSA-N
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Description

The compound (10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with significant biological and chemical properties. It is a 21-hydroxy steroid, which is a class of compounds known for their diverse roles in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting from simpler steroidal precursors. The key steps include hydroxylation, acetylation, and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis .

Biology

Biologically, this compound and its derivatives are studied for their potential roles in cellular processes. They can act as signaling molecules or enzyme inhibitors, influencing various metabolic pathways .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or hormone-regulating properties, making them candidates for drug development .

Industry

Industrially, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its complex structure and reactivity make it a versatile building block for various applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression regulation, and metabolic control .

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14?,15?,16?,17?,19?,20-,21-/m0/s1

InChI Key

OMFXVFTZEKFJBZ-DDFCQSLFSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CCC4C(=O)CO)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O

Origin of Product

United States

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